(E)-3-(4-methylphenyl)prop-2-enal structural analysis
(E)-3-(4-methylphenyl)prop-2-enal structural analysis
An In-depth Technical Guide to the Structural Analysis of (E)-3-(4-methylphenyl)prop-2-enal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula
(E)-3-(4-methylphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to a class of organic compounds known as chalcones and their precursors, which are of significant interest in medicinal chemistry and materials science.[1][2] The molecule's structure, characterized by a para-substituted phenyl ring conjugated with an α,β-unsaturated aldehyde, dictates its chemical reactivity, biological activity, and physical properties. A precise and comprehensive structural analysis is therefore not merely an academic exercise but a foundational requirement for any application, from designing novel therapeutic agents to developing new materials.[3][4]
This guide provides an integrated, multi-technique approach to the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal. We will move beyond simple data reporting to explain the causal relationships behind methodological choices, ensuring a robust and self-validating analytical workflow. The techniques discussed—spectroscopic and crystallographic—are complementary, each providing a unique piece of the structural puzzle.
Core Physicochemical & Computed Properties
A foundational understanding begins with the molecule's basic properties. These data are crucial for sample preparation, dosage calculations, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem[5] |
| Molecular Weight | 146.19 g/mol | PubChem[5] |
| CAS Number | 1504-75-2 | ChemicalBook[6] |
| Appearance | Solid (typical for this class) | Inferred |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | PubChem[5] |
| Synonyms | p-Methylcinnamaldehyde, 3-(p-tolyl)prop-2-enal | PubChem[5] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[5] |
| Complexity | 141 | PubChem[5] |
Spectroscopic Characterization: A Multi-Faceted Approach
Spectroscopy provides detailed information about the molecule's functional groups, connectivity, and electronic environment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. For (E)-3-(4-methylphenyl)prop-2-enal, the most informative region of the spectrum is where the carbonyl (C=O) and alkene (C=C) stretches appear. The conjugation of the carbonyl group with both the phenyl ring and the propenal double bond is a critical structural feature that directly influences the C=O stretching frequency. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber (frequency) compared to a simple saturated aldehyde.[7][8][9][10] This shift is a key diagnostic indicator.
Expected IR Absorptions for (E)-3-(4-methylphenyl)prop-2-enal
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3050-3000 | Aromatic & Vinylic C-H Stretch | Medium | C-H bonds on the phenyl ring and C=C double bond. |
| ~2920-2850 | Aliphatic C-H Stretch | Medium | C-H bonds of the methyl (-CH₃) group. |
| ~2830 & ~2720 | Aldehydic C-H Stretch (Fermi Doublet) | Medium, Sharp | A highly diagnostic pair of peaks for an aldehyde C-H bond. The ~2720 cm⁻¹ peak is particularly useful.[7][8] |
| 1710-1685 | C=O Stretch (α,β-unsaturated) | Strong, Sharp | Key diagnostic peak. Frequency is lowered from the typical ~1730 cm⁻¹ of saturated aldehydes due to conjugation.[9][10] |
| ~1625 | C=C Stretch (Vinylic) | Medium-Strong | Corresponds to the double bond in the propenal chain. |
| ~1600, ~1495 | C=C Stretch (Aromatic) | Medium | Skeletal vibrations of the para-substituted phenyl ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, powdered sample of (E)-3-(4-methylphenyl)prop-2-enal directly onto the ATR crystal (e.g., diamond or germanium). No solvent or pellet pressing is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal.
-
Analysis: Acquire the sample spectrum over the range of 4000-650 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: ¹H and ¹³C NMR are unparalleled for establishing the precise connectivity of atoms. For (E)-3-(4-methylphenyl)prop-2-enal, ¹H NMR will confirm the trans (E) stereochemistry of the double bond through the large coupling constant (J-value) between the vinylic protons. The chemical shifts of the protons and carbons provide detailed information about their electronic environment, with deshielding effects observed for atoms near the electronegative oxygen and within the conjugated system.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |
| ~9.7 | Doublet (d) | 1H | Aldehyde (-CHO) | Coupled to the adjacent vinylic proton (Hβ). J ≈ 7.5 Hz. Highly deshielded due to the electronegative oxygen. |
| ~7.5 | Doublet (d) | 2H | Aromatic (H-2, H-6) | Protons on the phenyl ring ortho to the propenal group. |
| ~7.4 | Doublet of Doublets (dd) | 1H | Vinylic (Hα) | Coupled to the aldehyde proton and the other vinylic proton (Hβ). Jα,β ≈ 15-16 Hz, Jα,CHO ≈ 7.5 Hz. |
| ~7.2 | Doublet (d) | 2H | Aromatic (H-3, H-5) | Protons on the phenyl ring meta to the propenal group. |
| ~6.7 | Doublet of Doublets (dd) | 1H | Vinylic (Hβ) | Coupled to Hα. The large coupling constant (J ≈ 15-16 Hz) is definitive for the trans (E) configuration.[11] |
| ~2.4 | Singlet (s) | 3H | Methyl (-CH₃) | Protons of the methyl group on the phenyl ring. |
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~194 | C=O | Aldehyde carbonyl carbon, highly deshielded.[9] |
| ~153 | Cβ | Vinylic carbon attached to the phenyl ring. |
| ~142 | C-4 (Aromatic) | Quaternary aromatic carbon attached to the methyl group. |
| ~132 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the propenal chain. |
| ~130 | C-3, C-5 (Aromatic) | Aromatic CH carbons. |
| ~129 | C-2, C-6 (Aromatic) | Aromatic CH carbons. |
| ~128 | Cα | Vinylic carbon adjacent to the carbonyl group. |
| ~21.5 | -CH₃ | Methyl carbon.[12] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
Expertise & Causality: UV-Vis spectroscopy is highly effective for analyzing compounds with conjugated π-systems.[13][14] The extended conjugation in (E)-3-(4-methylphenyl)prop-2-enal—spanning the phenyl ring, the C=C double bond, and the C=O group—significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[15][16] This allows the molecule to absorb UV light, promoting a π → π* electronic transition. The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation; larger conjugated systems absorb at longer wavelengths.[17]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A typical concentration is in the micromolar (10⁻⁵ to 10⁻⁶ M) range.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
-
Measurement: Fill a second quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
Analysis: Identify the wavelength of maximum absorbance, λmax. For (E)-3-(4-methylphenyl)prop-2-enal, a strong absorption peak is expected in the 280-320 nm range, characteristic of its extended styryl-like chromophore.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. Electron Ionization (MS) is a common technique that bombards the molecule with high-energy electrons, creating a radical cation (the molecular ion, M⁺•) which can then break apart in predictable ways. The fragmentation pattern is a fingerprint that helps confirm the structure.
Expected Mass Spectrum Data (Electron Ionization)
| m/z (mass-to-charge ratio) | Interpretation | Rationale |
| 146 | [M]⁺• (Molecular Ion) | The parent peak, corresponding to the intact molecule C₁₀H₁₀O⁺•. Its presence confirms the molecular weight. |
| 145 | [M-H]⁺ | Loss of a single hydrogen atom, often the aldehydic proton. A very common fragmentation for aldehydes.[18] |
| 131 | [M-CH₃]⁺ | Loss of the methyl group from the tolyl ring. |
| 117 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), a characteristic fragmentation of aldehydes. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from cleavage of the propenal side chain, characteristic of toluene-like structures. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., an electron ionization source).
-
Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected, generating the mass spectrum.
Definitive Structure: X-ray Crystallography
Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity and functional groups, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic positions in the solid state.[4] This technique is the gold standard for determining bond lengths, bond angles, and the overall conformation and planarity of the molecule. For chalcone-like structures, crystallography confirms the E-configuration of the double bond and reveals the extent of planarity enforced by the conjugated system.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (Rate-Limiting Step): The primary challenge is to grow a single, high-quality crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, vapor diffusion, or solvent layering techniques. A range of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using direct methods or Patterson methods and then refined to best fit the experimental data, yielding the final molecular structure.[19]
Integrated Analytical Workflow
No single technique provides the complete picture. The synergy between these methods forms a robust, self-validating workflow for structural elucidation.
Caption: Integrated workflow for the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal.
Safety & Handling
As with any chemical substance, proper safety protocols must be observed. (E)-3-(4-methylphenyl)prop-2-enal and its analogues are organic aldehydes and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[20]
Conclusion
The structural analysis of (E)-3-(4-methylphenyl)prop-2-enal is a quintessential example of modern chemical characterization. It requires a logical, multi-pronged strategy where each analytical technique provides distinct yet complementary data. IR and UV-Vis spectroscopy rapidly confirm key functional and electronic features, while mass spectrometry establishes the molecular weight and fragmentation pathways. NMR spectroscopy provides the definitive map of atomic connectivity and stereochemistry in solution. Finally, when a suitable crystal can be obtained, X-ray crystallography offers the ultimate proof of the three-dimensional structure. By integrating these techniques, researchers can achieve an unambiguous and comprehensive understanding of the molecule, which is the absolute prerequisite for its successful application in drug discovery and beyond.
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(Image depicting the chemical structure of p-Methylcinnamaldehyde with atoms numbered for NMR assignment.)